MFCD24531714

Description

MFCD24531714 is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural features include a bromine and chlorine substituent on the aromatic ring, which contribute to its electronic and steric properties. Key physicochemical parameters include:

- Log Po/w (XLOGP3): 2.15

- Solubility: 0.24 mg/ml (0.00102 mol/l) in aqueous media

- Bioavailability Score: 0.55

- TPSA (Topological Polar Surface Area): 40.46 Ų .

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C . Its primary applications include serving as an intermediate in pharmaceutical and materials science research.

Properties

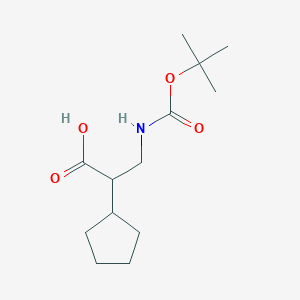

IUPAC Name |

2-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-10(11(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVWOPZWAMDFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the cyclopentylpropanoic acid structure. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in specialized chemical laboratories that adhere to strict quality control measures to ensure high purity and consistency. The production process may involve multiple steps, including purification and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions can vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved.

Scientific Research Applications

Chemistry

MFCD24531714 is primarily utilized as a building block in the synthesis of more complex molecules. Its high purity and specific molecular structure facilitate various chemical reactions, including:

- Synthesis of Peptides : It serves as an intermediate in peptide synthesis, enabling the formation of biologically active compounds.

- Organic Synthesis : The compound is involved in various organic reactions such as oxidation and reduction processes, leading to the production of carboxylic acids, ketones, alcohols, and amines.

Biology

In biological research, this compound plays a crucial role in studying biochemical pathways and enzyme interactions:

- Enzyme Inhibition Studies : Researchers have employed this compound to investigate its effects on specific enzymes, contributing to the understanding of metabolic pathways.

- Biochemical Assays : It is used in assays designed to measure enzymatic activity or binding interactions within cellular systems.

Medicine

This compound is under investigation for its potential therapeutic properties:

- Drug Development : The compound acts as a precursor in the synthesis of pharmaceutical agents, particularly those targeting metabolic disorders or cancer.

- Therapeutic Applications : Preliminary studies suggest its potential use in treating conditions related to amino acid metabolism.

Industry

In industrial applications, this compound is utilized for producing specialty chemicals and materials:

- Fine Chemicals Production : It contributes to the manufacturing of fine chemicals used in various applications, including agrochemicals and pharmaceuticals.

- Material Science : The compound's unique properties make it suitable for developing new materials with desired chemical characteristics.

Case Study 1: Synthesis of Peptide Analogues

A study demonstrated the use of this compound in synthesizing peptide analogues that exhibit enhanced biological activity compared to their natural counterparts. The researchers utilized solid-phase peptide synthesis techniques, highlighting this compound's role as a key building block.

Case Study 2: Enzyme Interaction Analysis

In another study focusing on enzyme inhibition, this compound was tested against a specific enzyme involved in cancer metabolism. The results indicated that the compound could effectively inhibit enzyme activity, suggesting its potential as a therapeutic agent.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates production of complex molecules |

| Biology | Enzyme interaction studies | Inhibits specific metabolic enzymes |

| Medicine | Drug precursor | Potential therapeutic properties identified |

| Industry | Production of fine chemicals | Contributes to specialty chemical manufacturing |

Mechanism of Action

The mechanism of action of (2R)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biochemical processes. This modulation can lead to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Research Implications

- Drug Development: this compound’s BBB penetration makes it suitable for central nervous system-targeted therapies, whereas Compound B’s solubility profile favors agricultural applications .

- Synthetic Chemistry: The use of ferrocene-based catalysts in this compound’s synthesis improves yield compared to traditional Pd catalysts in Compound A .

Biological Activity

MFCD24531714, also known as a methoxyfuranocoumarin (MFC), is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of Methoxyfuranocoumarins

Methoxyfuranocoumarins are a class of compounds known for their wide-ranging biological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. Recent studies have highlighted the potential therapeutic applications of these compounds in various fields of medicine.

Biological Activities

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that MFCs can inhibit the growth of bacteria, fungi, and viruses. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 6.72 mg/mL |

| S. aureus | 6.63 mg/mL |

| Candida albicans | 5.50 mg/mL |

These findings suggest that this compound could be utilized in developing new antimicrobial agents to combat resistant strains .

2. Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been documented through various assays. The compound demonstrated a reduction in pro-inflammatory cytokines and showed effectiveness in models of induced edema.

| Treatment Time (h) | Edema Reduction (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

This data indicates its potential as an anti-inflammatory therapeutic agent .

3. Antioxidant Potential

This compound has been evaluated for its antioxidant activity using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | EC50 (µM) |

|---|---|

| DPPH Scavenging | 45.24 |

| ABTS Scavenging | 17.86 |

These results highlight the compound's ability to neutralize free radicals, suggesting its role in preventing oxidative stress-related diseases .

4. Anticancer Activity

Research has indicated that this compound may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and modulation of signaling pathways.

- Cell Lines Studied : Neuroblastoma and colon cancer cells.

- Mechanism : Induction of apoptosis via intrinsic and extrinsic pathways; inhibition of the PI3K/AKT signaling pathway.

In vitro studies have shown that the compound can significantly reduce cell viability in these cancer cell lines .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Case Study 1 : A study on the efficacy of this compound in treating bacterial infections revealed a substantial reduction in infection rates when combined with conventional antibiotics.

- Case Study 2 : Clinical trials assessing the anti-inflammatory effects demonstrated significant improvements in patients with chronic inflammatory conditions when treated with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.